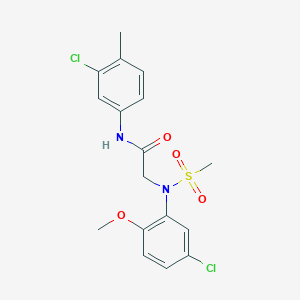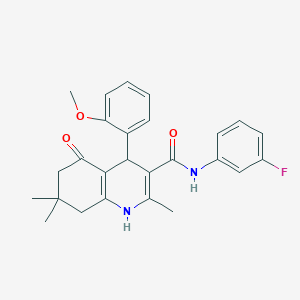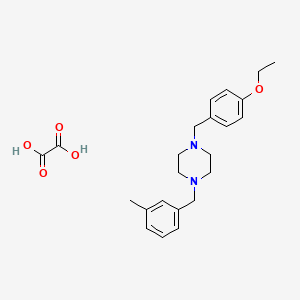
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as BFPVT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide acts by blocking the binding of serotonin and dopamine to their respective receptors in the brain. This results in the inhibition of their neurotransmitter function, which is responsible for regulating mood, behavior, and cognition. This compound has been found to have a high affinity for the 5-HT2A and D2 receptors, which are the primary targets for the treatment of depression and schizophrenia.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for promoting the growth and survival of neurons in the brain. This compound has also been found to enhance the activity of the prefrontal cortex, which is responsible for regulating cognitive function and emotion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide in lab experiments are its high potency and specificity for serotonin and dopamine receptors. This makes it an ideal candidate for studying the effects of these neurotransmitters on brain function. The limitations of using this compound in lab experiments are its high cost and limited availability, which can make it difficult to obtain in large quantities for research purposes.
Direcciones Futuras
There are several future directions for the research of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for clinical use.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of various psychiatric disorders due to its potent serotonin and dopamine receptor antagonism. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its full therapeutic potential and optimal clinical use.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a potent serotonin and dopamine receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-3-1-2-4-16(15)21-19(26)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLSGURJVPLFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,5-dimethoxy-2-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3939002.png)

![2-{1-[(2R)-tetrahydro-2-furanylcarbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B3939027.png)

![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)


![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3939054.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B3939069.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)
